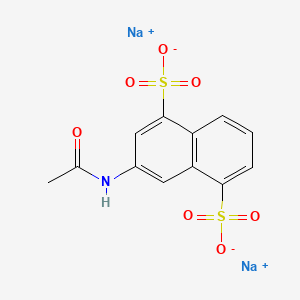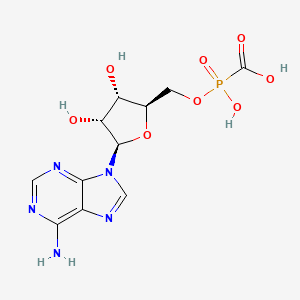
Einecs 282-470-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-470-9, also known as dibutylamine, compound with methyl-1H-benzotriazole, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine, compound with methyl-1H-benzotriazole, typically involves the reaction of dibutylamine with methyl-1H-benzotriazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: Dibutylamine, compound with methyl-1H-benzotriazole, can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it is reduced to its corresponding amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the amine or benzotriazole moieties. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Dibutylamine, compound with methyl-1H-benzotriazole, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research in medicinal chemistry explores its potential as a pharmacological agent, including its effects on biological targets and therapeutic applications.
Industry: In industrial applications, it serves as a corrosion inhibitor, stabilizer, and additive in various formulations.
Mechanism of Action
The mechanism of action of dibutylamine, compound with methyl-1H-benzotriazole, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dibutylamine: A related compound with similar amine functionality.
Methyl-1H-benzotriazole: A compound with similar benzotriazole moiety.
Comparison: Dibutylamine, compound with methyl-1H-benzotriazole, is unique due to the combination of both dibutylamine and methyl-1H-benzotriazole moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
84235-44-9 |
|---|---|
Molecular Formula |
C15H26N4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-butylbutan-1-amine;1-methylbenzotriazole |
InChI |
InChI=1S/C8H19N.C7H7N3/c1-3-5-7-9-8-6-4-2;1-10-7-5-3-2-4-6(7)8-9-10/h9H,3-8H2,1-2H3;2-5H,1H3 |
InChI Key |
KDDZACCUNPXZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)








![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
